(2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide
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Overview
Description
(2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a synthetic organic compound that features a fluorophenyl group, a thiazole ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated precursor.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the thiazole derivative and an appropriate acrylamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s properties can be utilized in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and thiazole ring may contribute to binding affinity and specificity, while the prop-2-enamide moiety can influence the compound’s reactivity and stability. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-chlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide: Similar structure with a chlorine atom instead of fluorine.
(2E)-3-(4-bromophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. These characteristics can influence the compound’s biological activity and chemical reactivity, making it distinct from its chloro- and bromo- analogs.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c1-14-3-2-4-16(11-14)12-18-13-22-20(25-18)23-19(24)10-7-15-5-8-17(21)9-6-15/h2-11,13H,12H2,1H3,(H,22,23,24)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBQCNUPMANNPP-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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